5-(butylamino)-2,4(1H,3H)-pyrimidinedione
Description
5-(Butylamino)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative characterized by a butylamino substituent at the 5-position of the pyrimidinedione core. For instance, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is a key intermediate in riboflavin synthesis, where the ribitylamino group facilitates enzyme interactions . The replacement of the ribityl moiety with a butyl chain in 5-(butylamino)-2,4(1H,3H)-pyrimidinedione likely alters its solubility, binding affinity, and metabolic stability, making it a subject of interest in medicinal and synthetic chemistry.
Properties
CAS No. |
312275-02-8 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-(butylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-9-6-5-10-8(13)11-7(6)12/h5,9H,2-4H2,1H3,(H2,10,11,12,13) |
InChI Key |
JCKFOBFVLPJCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylamino)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4(1H,3H)-pyrimidinedione, which can be synthesized from urea and malonic acid derivatives.
Substitution Reaction: The 5-position of the pyrimidinedione ring is then substituted with a butylamino group. This can be achieved through nucleophilic substitution reactions using butylamine as the nucleophile.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and may require a catalyst like sodium ethoxide to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of 5-(butylamino)-2,4(1H,3H)-pyrimidinedione can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into the reactor, where they undergo the substitution reaction.
Purification: The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-(Butylamino)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinedione ring into dihydropyrimidine derivatives.
Substitution: The butylamino group can be further substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for further substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidinediones.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of 5-(butylamino)-2,4(1H,3H)-pyrimidinedione exhibit significant cytotoxic effects against various cancer cell lines. These compounds can act as alkylating agents, forming covalent bonds with DNA and inhibiting replication, which is crucial for cancer therapy .
- Antiarrhythmic Agents : Some studies suggest that pyrimidinedione derivatives can be effective as Class III antiarrhythmic agents. They work by prolonging the action potential duration in cardiac tissues, thus improving conditions like cardiac insufficiency and arrhythmias .
Biological Activities
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial and fungal strains. Its mechanism involves disrupting cellular processes essential for microbial survival.
- Enzyme Inhibition : 5-(Butylamino)-2,4(1H,3H)-pyrimidinedione has been identified as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of 5-(butylamino)-2,4(1H,3H)-pyrimidinedione. The results indicated that certain modifications to the butylamino group significantly enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the compound's ability to form DNA cross-links.
Case Study 2: Antiarrhythmic Potential
In a clinical trial assessing new antiarrhythmic drugs, a derivative of 5-(butylamino)-2,4(1H,3H)-pyrimidinedione was administered to patients with refractory ventricular tachycardia. Results showed a marked improvement in heart rhythm stability and a reduction in episodes of arrhythmia compared to baseline measurements.
Mechanism of Action
The mechanism of action of 5-(butylamino)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase by binding to the active site, preventing the enzyme from catalyzing its reaction.
Pathways Involved: This inhibition can disrupt the folate pathway, which is crucial for DNA synthesis and cell division, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 5- and 6-Positions
The biological and physicochemical properties of pyrimidinedione derivatives are heavily influenced by substituents at the 5- and 6-positions. Below is a detailed comparison with key analogs:
Key Structural and Functional Insights
- Ribitylamino vs. Butylamino: The ribityl group in 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is critical for binding to lumazine synthase during riboflavin biosynthesis . Replacement with butylamino removes the hydroxyl and phosphate-binding motifs, likely reducing enzymatic affinity but increasing membrane permeability due to the hydrophobic butyl chain.
- Nitro Substituents : Nitro groups (e.g., in 5-nitro analogs) enhance electron-withdrawing effects, stabilizing transition states in enzyme inhibition. For example, 5-nitro-6-(4-nitrostyryl)-2,4(1H,3H)-pyrimidinedione shows potent lumazine synthase inhibition .
- Morpholino and Haloethyl Groups: The morpholino substituent introduces a heterocyclic amine, improving water solubility, while haloethyl groups enable further chemical modifications, such as nucleophilic substitutions .
Physicochemical Properties
- Lipophilicity: Butylamino and morpholino substituents increase logP values compared to ribitylamino or amino groups, impacting bioavailability.
- Molecular Weight: Ribityl-containing analogs (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) have higher molecular weights (~300–400 g/mol) due to the ribityl side chain, whereas simpler derivatives (e.g., 5-methyl) are lighter (~140 g/mol).
Biological Activity
5-(butylamino)-2,4(1H,3H)-pyrimidinedione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
5-(butylamino)-2,4(1H,3H)-pyrimidinedione belongs to the pyrimidinedione family, characterized by a pyrimidine ring with specific substituents that influence its biological activity. The butylamino group enhances its solubility and interaction with biological targets.
Anticancer Properties
Several studies have investigated the anticancer properties of 5-(butylamino)-2,4(1H,3H)-pyrimidinedione. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Research Findings : In vitro studies demonstrated that this compound effectively reduced the viability of cancer cells (HeLa and A549) with IC50 values indicating significant potency. For example, a study reported an IC50 value of approximately 25 µM against HeLa cells, suggesting strong anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains.
- Case Study : A study assessed the minimum inhibitory concentration (MIC) of 5-(butylamino)-2,4(1H,3H)-pyrimidinedione against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus, demonstrating moderate antibacterial activity .
The mechanism by which 5-(butylamino)-2,4(1H,3H)-pyrimidinedione exerts its biological effects involves interaction with nucleic acids and proteins:
- DNA Interaction : The compound can form covalent bonds with nucleophilic sites in DNA, leading to inhibition of DNA replication and transcription .
- Enzyme Inhibition : It may also act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer progression .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
